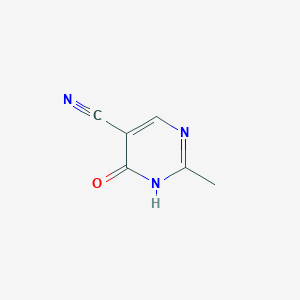

4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Description

The exact mass of the compound 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-2-methylpyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-methylpyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPKYRXUBCRKIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294229 |

Source

|

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27058-54-4 |

Source

|

| Record name | 27058-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, a pivotal heterocyclic scaffold in modern medicinal chemistry. We delve into its fundamental physicochemical properties, including its critical tautomeric nature, and present a detailed, field-tested protocol for its synthesis and purification. The core of this guide is a thorough analysis of the spectroscopic techniques required for unambiguous structural confirmation, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, complete with interpretations of expected data. Furthermore, we explore the molecule's chemical reactivity, highlighting its potential for derivatization. The guide culminates in a discussion of its applications as a versatile building block in drug discovery, with a focus on its role in the development of kinase and receptor antagonists. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Molecular Identity and Physicochemical Properties

4-Hydroxy-2-methylpyrimidine-5-carbonitrile, also known by its IUPAC name 2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile, is a substituted pyrimidine with significant potential in organic synthesis and pharmaceutical development.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 27058-54-4 | [1][2][3] |

| Molecular Formula | C₆H₅N₃O | [1] |

| Molecular Weight | 135.12 g/mol | [1] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 166-169 °C (lit.) | [5] |

| SMILES | CC1=NC=C(C(=O)N1)C#N | [1] |

| InChI Key | GSPKYRXUBCRKIF-UHFFFAOYSA-N | [1] |

Structural Elucidation and Tautomerism

The structure consists of a pyrimidine ring substituted with a methyl group at position 2, a hydroxyl group at position 4, and a nitrile group at position 5.[1] A critical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the more stable keto (pyrimidinone) form, 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.[6] Computational and experimental studies confirm that the keto tautomer, 4(3H)-pyrimidinone, is generally the predominant form in both solution and the solid state, stabilized by factors like intramolecular hydrogen bonding and electronic delocalization.[6][7] This equilibrium is crucial as it dictates the molecule's reactivity, particularly in alkylation and acylation reactions.[6]

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis and Purification

The synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile can be achieved through several routes. A common and reliable method involves the cyclocondensation of a three-carbon component with an amidine. One well-documented approach uses acetamidine hydrochloride and malononitrile, often with a formaldehyde equivalent.[1][8] This reaction proceeds via a probable Mannich-type aminomethylation followed by cyclization to form the pyrimidine ring.[1]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification process.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from literature procedures.[8] Researchers should conduct their own risk assessment before proceeding.

-

Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add t-butanol (40 mL).

-

Reagent Addition: Sequentially add acetamidine hydrochloride (2.26 g, 24 mmol), malononitrile (1.32 g, 20 mmol), and 30% aqueous formaldehyde (2.4 g, 24 mmol).

-

Cyclization: Heat the reaction mixture to 65-70 °C and maintain for 4 hours with vigorous stirring. The mixture will become a thick slurry.

-

Scientist's Note: This condensation step forms the core dihydropyrimidine ring structure. The temperature is critical to ensure a sufficient reaction rate without significant side product formation.

-

-

Oxidation: Cool the mixture to 20-25 °C. Carefully add 70 wt.% tert-butyl hydroperoxide (2.8 g) dropwise, ensuring the internal temperature does not exceed 35 °C. Stir at 30-35 °C for 1 hour.

-

Scientist's Note: This step is likely to aromatize the ring or complete the synthesis, leading to the final stable product. Careful temperature control is necessary due to the exothermic nature of the oxidation.

-

-

Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. The product will precipitate. Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).

-

Purification: The crude product can be purified by recrystallization. Recrystallization from ethanol has been reported to yield high-purity material.[1] Dissolve the crude solid in a minimal amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry in a vacuum oven at 50-60 °C to a constant weight. A yield of over 90% with high purity is achievable with this method.[8]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic data are characteristic of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, primarily in its dominant keto tautomer form.

| Technique | Key Feature | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift | ~12.0-13.0 ppm (br s, 1H) | N-H proton of the pyrimidinone ring. |

| ~8.5-8.8 ppm (s, 1H) | C6-H proton, deshielded by adjacent N and C=O. | ||

| ~2.5-2.7 ppm (s, 3H) | C2-CH₃ protons. | ||

| ¹³C NMR | Chemical Shift | ~160-165 ppm | C4 carbonyl carbon (C=O). |

| ~155-160 ppm | C2 and C6 carbons. | ||

| ~115-120 ppm | Nitrile carbon (C≡N). | ||

| ~90-95 ppm | C5 carbon. | ||

| ~20-25 ppm | Methyl carbon (CH₃). | ||

| IR (KBr) | Vibrational Band | 3200-2800 cm⁻¹ (broad) | N-H stretching from the pyrimidinone ring. |

| ~2230-2210 cm⁻¹ (sharp) | C≡N (nitrile) stretching. | ||

| ~1680-1650 cm⁻¹ (strong) | C=O (amide) stretching. | ||

| EI-MS | m/z | 135 | [M]⁺, Molecular ion peak. |

Note: NMR shifts are approximate and can vary based on solvent and concentration. The data presented is a prediction based on typical values for similar structures.

Interpretation Insights

-

¹H NMR: The presence of a very downfield, broad singlet around 12-13 ppm is strong evidence for the N-H proton of the keto tautomer. The sharp singlet for the C6-H proton confirms the substitution pattern.

-

IR Spectroscopy: The combination of a strong C=O stretch around 1670 cm⁻¹ and a sharp C≡N stretch around 2220 cm⁻¹ is highly characteristic of the target molecule. The absence of a strong, sharp O-H band above 3500 cm⁻¹ further supports the predominance of the keto form.[9][10]

-

Mass Spectrometry: A clear molecular ion peak at m/z = 135 confirms the molecular weight of C₆H₅N₃O.[9]

Chemical Reactivity and Derivatization

The pyrimidine-5-carbonitrile scaffold is a versatile platform for further chemical modification, which is key to its utility in drug discovery.

Caption: Key reactive sites and potential derivatization pathways.

-

N- vs. O-Alkylation: The tautomeric equilibrium allows for selective alkylation. Using a strong base like sodium hydride (NaH) will deprotonate the pyrimidone nitrogen, leading to N-alkylation.[6] Milder conditions, for instance using silver oxide, can favor O-alkylation to yield 4-alkoxypyrimidines.[6] This selectivity is fundamental for controlling the structure of subsequent derivatives.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid. Alternatively, it can be reduced to an aminomethyl group, providing a key linkage point for building more complex molecules.

-

Electrophilic Substitution: While the pyrimidine ring is generally electron-deficient, the position C5 can undergo electrophilic attack, such as in Mannich reactions, particularly in related hydroxypyrimidine systems.[11]

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[12][13] The 4-hydroxy-2-methylpyrimidine-5-carbonitrile motif is particularly valuable as a synthetic intermediate and a core structure for developing targeted therapeutics.

-

Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binder" for ATP-competitive kinase inhibitors. Derivatives of pyrimidine-5-carbonitriles have been investigated as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and dual PI3K/mTOR inhibitors, which are critical pathways in cancer cell proliferation.[1][14][15][16]

-

Receptor Antagonists: The scaffold has been used in the development of potent and orally bioavailable antagonists for chemokine receptors like CXCR2, which are implicated in inflammatory diseases such as COPD.[17]

-

Antimicrobial and Anticancer Agents: The compound itself and its derivatives have shown potential as antimicrobial and anticancer agents.[1] The nitrile group, in particular, is a feature of several anti-cancer drugs and can contribute to target binding and favorable pharmacokinetic properties.[13]

Caption: Role of the scaffold in a typical drug discovery cascade.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Hydroxy-2-methylpyrimidine-5-carbonitrile.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[18] It may also be harmful if swallowed.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[19]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[19] Avoid contact with skin and eyes.[19]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][19] Keep the container tightly closed to prevent moisture absorption.[4][19] Store away from strong oxidizing agents.[19]

Conclusion

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is more than a simple chemical; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven relevance as a core scaffold for biologically active molecules make it an indispensable building block. Understanding its fundamental properties, particularly its tautomerism and spectroscopic signatures, is the first step toward unlocking its full potential in the synthesis of novel therapeutics targeting a range of human diseases.

References

- Smolecule. (n.d.). Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4.

- BLD Pharm. (n.d.). 27058-54-4|4-Hydroxy-2-methylpyrimidine-5-carbonitrile.

- AiFChem. (n.d.). 27058-54-4 | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile.

- Chemical-Suppliers. (n.d.). 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | CAS 27058-54-4.

- EvitaChem. (n.d.). Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5.

- Methylamine Supplier. (n.d.). 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carbonitrile.

- ChemicalBook. (n.d.). 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2014). Safety Data Sheet.

-

Snyder, H. R., & Foster, H. M. (1954). Mannich Reactions of Pyrimidines. I. 2,6-Dimethyl-4-hydroxypyrimidine. Journal of the American Chemical Society, 76(1), 118-120. Retrieved from [Link]

- CymitQuimica. (2024). Safety Data Sheet.

- Wako Pure Chemical Industries. (n.d.). SAFETY DATA SHEET. Retrieved from Wako Pure Chemical Industries website.

-

Clark, J., & Neath, G. (1968). Heterocyclic studies. Part IV. The action of hydroxylamine on 4-hydroxypteridine and its methyl derivatives. Journal of the Chemical Society C: Organic, 919-922. Retrieved from [Link]

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- ChemicalBook. (n.d.). 4-Hydroxypyrimidine | 51953-17-4.

- ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3.

- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.

-

El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4995. Retrieved from [Link]

-

Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3285-3290. Retrieved from [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.

-

Al-Ghulikah, H. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(48), 33629-33647. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from University of Wisconsin-Madison website.

- Reich, H. (2020). NMR Spectroscopy. Retrieved from University of Wisconsin-Madison website.

-

Shalaby, A. A., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from University of Wisconsin-Madison website.

Sources

- 1. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 [smolecule.com]

- 2. 27058-54-4|4-Hydroxy-2-methylpyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 3. 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | CAS 27058-54-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carbonitrile | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 5. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]

- 6. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]

- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. lehigh.edu [lehigh.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 27058-54-4 | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]

- 19. fishersci.com [fishersci.com]

4-Hydroxy-2-methylpyrimidine-5-carbonitrile molecular formula

An In-Depth Technical Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands out as a cornerstone for creating novel therapeutic agents.[1] Its presence in the fundamental building blocks of life, DNA and RNA, has inspired chemists to explore its vast potential. This guide focuses on a particularly intriguing derivative: 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. With the molecular formula C₆H₅N₃O , this compound serves as a critical intermediate and a pharmacologically relevant scaffold.[2][3] This document provides an in-depth exploration of its chemical identity, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Part 1: Core Chemical Identity and Structural Elucidation

Molecular Formula and Key Identifiers

A foundational understanding of any chemical entity begins with its basic identifiers. For 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, these are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₆H₅N₃O | [2][3] |

| Molecular Weight | 135.12 g/mol | [2][3] |

| CAS Number | 27058-54-4 | [2][3] |

| IUPAC Name | 2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile | [2] |

The Critical Nature of Tautomerism

A key feature of 4-hydroxypyrimidines is their existence in a state of tautomeric equilibrium between the enol form (4-hydroxy) and the more stable keto form (pyrimidin-4-one).[4][5][6][7] Experimental and computational studies have shown that for 4-hydroxypyrimidine, the keto form, specifically the pyrimidin-4(1H)-one tautomer, is the predominant and more stable structure.[6][7][8] This stability is influenced by factors such as aromaticity and electronic delocalization.[8] Therefore, while commonly named 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, its structure is more accurately represented as 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile or 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile , reflecting this keto-enol tautomerism. For the remainder of this guide, we will refer to it by its common name but acknowledge the prevalence of the keto tautomer.

Caption: Keto-Enol Tautomerism of the Pyrimidine Core.

Spectroscopic Characterization Profile

1.3.1 ¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group, the pyrimidine ring proton, and the N-H proton of the amide in the keto tautomer.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.5 | Singlet | 3H |

| Pyrimidine C-H | ~8.0-8.5 | Singlet | 1H |

| N-H (amide) | ~12.0-13.0 | Broad Singlet | 1H |

1.3.2 ¹³C NMR Spectroscopy (Expected)

The carbon NMR will provide insights into the carbon framework, including the nitrile and carbonyl carbons.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~20-25 |

| C≡N | ~115-120 |

| Pyrimidine C5 | ~100-110 |

| Pyrimidine C2, C4, C6 | ~150-170 |

| C=O | ~160-170 |

1.3.3 Infrared (IR) Spectroscopy (Expected)

IR spectroscopy is invaluable for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3200-3400 | Medium-Strong |

| C-H Stretch (methyl & aromatic) | 2900-3100 | Medium |

| C≡N Stretch (nitrile) | 2220-2260 | Sharp, Medium |

| C=O Stretch (amide/lactam) | 1650-1700 | Strong |

| C=N & C=C Stretch (ring) | 1550-1650 | Medium-Strong |

1.3.4 Mass Spectrometry (Expected)

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Expected m/z |

| [M]+ | 135.05 |

| [M+H]+ | 136.06 |

Part 2: Synthesis and Chemical Reactivity

Verified Synthesis Protocol

The synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile can be efficiently achieved through a multicomponent reaction. A well-documented method involves the condensation of acetamidine hydrochloride, malononitrile, and formaldehyde.[2] This approach is advantageous due to the ready availability of starting materials and good yields.

Experimental Protocol:

-

Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (40 mL), acetamidine hydrochloride (1.13 g, 12 mmol), and malononitrile (0.66 g, 10 mmol).

-

Aldehyde Addition: Slowly add 30% aqueous formaldehyde (1.2 g, 12 mmol) to the stirred mixture.

-

Cyclization: Heat the reaction mixture to 65-70 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Oxidation: Cool the mixture to room temperature (20-25 °C). Carefully add 70% tert-butyl hydroperoxide (1.4 g) and continue stirring at 30-35 °C for 1 hour to facilitate aromatization.

-

Workup and Isolation: Pour the reaction mixture into crushed ice (50 g). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield high-purity 4-Hydroxy-2-methylpyrimidine-5-carbonitrile.[2]

Caption: Synthetic Workflow Diagram.

Chemical Reactivity Insights

The pyrimidine ring in this molecule is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[2] This characteristic dictates its reactivity:

-

Susceptibility to Nucleophilic Attack: The electron-deficient nature makes the carbon atoms of the pyrimidine ring, particularly at positions 4 and 6, susceptible to nucleophilic substitution reactions.[2] This allows for the facile introduction of various functional groups, a key strategy in drug development for modifying the molecule's properties.

-

Functional Group Manipulations: The hydroxyl, methyl, and nitrile groups offer additional sites for chemical modification, further expanding the synthetic possibilities to create a diverse library of derivatives.

Part 3: Applications in Drug Discovery and Development

The 4-Hydroxy-2-methylpyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of targeted therapies.

Scaffold for Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors. Derivatives of pyrimidine-5-carbonitrile have been investigated for their potential to inhibit key signaling proteins involved in cancer progression.

-

EGFR Inhibition: Certain pyrimidine-5-carbonitrile derivatives have shown the ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a crucial player in cell proliferation.[2][9] Inhibition of EGFR can lead to cell cycle arrest and apoptosis in cancer cells.

-

Dual PI3K/mTOR Inhibition: Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two critical nodes in cancer cell signaling pathways.[10][11]

Development of Anti-inflammatory and Anticancer Agents

The versatility of the pyrimidine-5-carbonitrile framework has been exploited to create compounds with a range of biological activities.

-

COX-2 Inhibition: The benzenesulfonamide moiety, a key feature of selective COX-2 inhibitors, has been incorporated into pyrimidine-5-carbonitrile structures to develop potent and selective anti-inflammatory agents with potential anticancer applications.[12]

-

Broad-Spectrum Anticancer Activity: Screening of various pyrimidine-5-carbonitrile derivatives against the NCI-60 panel of human cancer cell lines has revealed significant cytotoxic activity against leukemia, CNS cancer, and breast cancer cell lines.[9][10][12]

Antimicrobial Properties

Beyond cancer and inflammation, this chemical family has demonstrated potential in combating microbial infections. Studies have shown the effectiveness of certain derivatives against various microbial strains, highlighting their potential as a foundation for new antimicrobial agents.[2]

Conclusion

4-Hydroxy-2-methylpyrimidine-5-carbonitrile, with its definitive molecular formula C₆H₅N₃O, is more than just a chemical compound; it is a gateway to a vast chemical space ripe for exploration. Its accessible synthesis, well-defined reactivity, and the proven therapeutic potential of its derivatives make it a molecule of significant interest to the scientific community. Understanding its core properties, particularly its tautomeric nature, is fundamental to harnessing its full potential in the design and development of next-generation therapeutics. This guide serves as a comprehensive resource to empower researchers in their endeavors to innovate within this promising area of medicinal chemistry.

References

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed. Available at: [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil - American Chemical Society. Available at: [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. Available at: [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed. Available at: [Link]

-

4-Hydroxy-2-methylpyrimidine-5-carbonitrile | CAS 27058-54-4 | Chemical-Suppliers. Available at: [Link]

-

4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile | C5H3N3OS | CID 819918 - PubChem. Available at: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. Available at: [Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. Available at: [Link]

-

4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | CID 69682 - PubChem. Available at: [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC - PubMed Central. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Infrared Spectroscopy - MSU chemistry. Available at: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Publishing. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available at: [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - MDPI. Available at: [Link]

-

Pyrimidine, 4-methyl- - the NIST WebBook. Available at: [Link]

-

1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methyl-t)pyrimidine-2,4(1H,3H)-dione - PubChem. Available at: [Link]

-

¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. - ResearchGate. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 [smolecule.com]

- 3. 27058-54-4 | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

4-Hydroxy-2-methylpyrimidine-5-carbonitrile CAS number 27058-54-4

An In-depth Technical Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (CAS: 27058-54-4) for Advanced Research and Drug Development

Section 1: Core Compound Identity and Physicochemical Profile

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound featuring a pyrimidine core, a foundational structure in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its strategic functionalization with a hydroxyl group at the 4-position, a methyl group at the 2-position, and a cyano group at the 5-position makes it a highly versatile and valuable building block in medicinal chemistry and organic synthesis.[3] This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications for researchers and drug development professionals.

The structure is characterized by a critical tautomeric equilibrium between the hydroxyl (enol) form and the more stable keto form, 4(3H)-pyrimidinone.[4][5] This equilibrium significantly influences its spectroscopic signature and chemical reactivity.

Caption: Tautomeric equilibrium of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 27058-54-4 | [6][7][8] |

| Molecular Formula | C₆H₅N₃O | [3][8] |

| Molecular Weight | 135.12 g/mol | [3][8] |

| Appearance | White to off-white solid powder | [9] |

| Solubility | Low solubility in water; soluble in polar organic solvents (e.g., DMSO) | [9] |

| IUPAC Name | 4-hydroxy-2-methylpyrimidine-5-carbonitrile | [8] |

| SMILES | CC1=NC=C(C(O)=N1)C#N | [8] |

| InChI Key | GSPKYRXUBCRKIF-UHFFFAOYSA-N | [8] |

Section 2: Spectroscopic Characterization and Analytical Workflow

While specific spectral data for this compound is not publicly cataloged in detail, its structure allows for the confident prediction of key spectroscopic features. A robust analytical workflow is essential for confirming identity and purity post-synthesis.

Anticipated Spectroscopic Profile:

-

¹H NMR: The spectrum is expected to be relatively simple. Key signals would include a singlet for the C2-methyl protons, a singlet for the C6-proton on the pyrimidine ring, and a broad, exchangeable singlet corresponding to the N1-H proton of the dominant keto tautomer or the O-H of the enol form.

-

¹³C NMR: Expected signals include those for the methyl carbon, the nitrile carbon (C≡N), and four distinct sp²-hybridized carbons of the pyrimidine ring, one of which would be a carbonyl carbon (~160-170 ppm) if the keto form predominates.

-

FT-IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups.[10] The most prominent and diagnostic peaks would be a strong, sharp absorption band for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹), a strong absorption for the carbonyl (C=O) stretch of the keto tautomer (around 1650-1700 cm⁻¹), and N-H stretching bands (around 3200-3400 cm⁻¹) also from the keto form.

-

Mass Spectrometry: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 135.[11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₆H₅N₃O).

Caption: General workflow for spectroscopic analysis and validation.

Section 3: Synthesis and Purification Protocols

The synthesis of 4-hydroxy-2-methylpyrimidine-5-carbonitrile and its analogs often relies on robust cyclocondensation reactions.[3] Multicomponent reactions are particularly efficient for constructing the core pyrimidine scaffold.[12][13]

One well-documented approach involves the reaction of acetamidine hydrochloride, malononitrile, and formaldehyde, proceeding through a Mannich aminomethylation followed by cyclization.[3] This method provides a direct route to the desired pyrimidine ring system.

Caption: A representative synthetic route to the title compound.

Detailed Experimental Protocol: Cyclocondensation Synthesis

This protocol is a representative example based on established literature methods for similar compounds and should be adapted and optimized.[3][14]

-

Reagent Preparation: To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add t-butanol (10 volumes).

-

Addition of Reactants: Sequentially add acetamidine hydrochloride (1.2 eq), malononitrile (1.0 eq), and 30% aqueous formaldehyde (1.2 eq).[14]

-

Initial Reaction: Heat the mixture to 65-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Oxidation: Cool the reaction mixture to room temperature (20-25°C). Carefully add an oxidizing agent, such as 70% tert-butylhydroperoxide (1.1 eq), and stir at 30-35°C for 1-2 hours.[3]

-

Work-up: Upon completion, cool the mixture and adjust the pH to ~7 with a suitable base. The product may precipitate from the solution.

-

Isolation: Filter the resulting solid, wash with cold water, and then a minimal amount of cold ethanol to remove impurities.

-

Purification: For high-purity material suitable for pharmaceutical applications, recrystallize the crude product from a suitable solvent system, such as ethanol/water.[3] Dry the final product under vacuum.

Section 4: Chemical Reactivity and Derivatization

The compound's three distinct functional groups offer multiple handles for chemical modification, making it an ideal scaffold for generating compound libraries for high-throughput screening.

-

Hydroxyl/Keto Group: The pyrimidone ring can undergo N-alkylation using strong bases (e.g., NaH) followed by alkyl halides. O-alkylation to form 4-alkoxypyrimidines can be achieved with reagents like alkyl halides in the presence of silver oxide.[4] O-acylation is also readily achievable.[4]

-

Nitrile Group: The cyano group is a versatile functional group. It can be reduced to a primary amine (aminomethyl group) using catalytic hydrogenation (e.g., Raney Nickel), providing a key intermediate for further elaboration, such as in the synthesis of Vitamin B1 analogs.[1]

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring allows for specific reactivity patterns. Substituents on the ring can be displaced via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups and building blocks.[2]

Caption: Potential derivatization pathways from the core scaffold.

Section 5: Applications in Drug Discovery and Development

The pyrimidine-5-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Derivatives have shown promise as potent and selective inhibitors of key cellular targets implicated in cancer and other diseases.

Table 2: Biological Activities of Related Pyrimidine-5-Carbonitrile Derivatives

| Target/Activity | Compound Series | Reported Potency (IC₅₀) | Reference |

| EGFR Inhibition | Pyrimidine-5-carbonitriles | Nanomolar range | [3][15] |

| PI3K/mTOR Inhibition | Morpholinopyrimidine-5-carbonitriles | 0.09 - 0.17 µM (Leukemia SR cell line) | [16][17] |

| COX-2 Inhibition | Pyrimidine-benzene sulfonamides | Sub-micromolar range | [18] |

| Anticancer | Various Pyrimidine-5-carbonitriles | Nanomolar to low micromolar range against various cell lines (MCF-7, A549, HepG2) | [18][19][20] |

| Antimicrobial | General Pyrimidine Derivatives | Effective against various microbial strains | [3] |

Key Therapeutic Targets:

-

Kinase Inhibition: The pyrimidine core is a superb bioisostere for the adenine ring of ATP, making it an ideal scaffold for designing kinase inhibitors. Derivatives of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overactive in various cancers.[3][15] The scaffold is also central to the development of dual PI3K/mTOR inhibitors, which target critical cell growth and survival pathways.[16][17]

-

Anti-inflammatory and Analgesic: By modifying the scaffold, researchers have developed potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling.[18]

Caption: Mechanism of action for EGFR inhibitors derived from the pyrimidine scaffold.

Section 6: Conclusion

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its accessible synthesis, predictable reactivity, and proven success as a core scaffold for high-value therapeutic targets like kinases make it an indispensable tool for medicinal chemists. Understanding its fundamental properties, particularly its tautomeric nature and derivatization potential, is key to unlocking its full potential in the development of next-generation therapeutics.

Section 7: References

-

Smolecule. (n.d.). Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4. Retrieved from Smolecule website.

-

EvitaChem. (n.d.). Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5. Retrieved from EvitaChem website.

-

Methylamine Supplier. (n.d.). 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carbonitrile. Retrieved from nj-finechem.com.

-

Fluorochem. (n.d.). Safety Data Sheet. Retrieved from Fluorochem website.

-

Chengdu Forest Science and Technology Development Co., Ltd. (n.d.). Product List. Retrieved from f-st.com.cn.

-

ChemicalBook. (n.d.). 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0. Retrieved from ChemicalBook website.

-

Snyder, H. R., & Foster, H. M. (1954). Mannich Reactions of Pyrimidines. I. 2,6-Dimethyl-4-hydroxypyrimidine. Journal of the American Chemical Society.

-

ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d. Retrieved from ResearchGate.

-

Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Retrieved from Semantic Scholar.

-

ResearchGate. (n.d.). Synthesis of pyrimidine 5‐carbonitrile derivatives. Retrieved from ResearchGate.

-

Ghorab, M. M., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Chemical and Pharmaceutical Research.

-

Chemical-Suppliers. (n.d.). 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | CAS 27058-54-4. Retrieved from Chemical-Suppliers.com.

-

Benchchem. (n.d.). Technical Support Center: Pyrimidine-5-carbonitrile Synthesis. Retrieved from Benchchem.

-

Chemical Book. (n.d.). CAS Database. Retrieved from chemicalbook.com.

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from NIH website.

-

Clark, J., & Neath, G. (1968). Heterocyclic studies. Part IV. The action of hydroxylamine on 4-hydroxypteridine and its methyl derivatives. Journal of the Chemical Society C: Organic.

-

CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from CORE.

-

Benchchem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3. Retrieved from Benchchem.

-

ChemicalBook. (n.d.). 4-Hydroxypyrimidine | 51953-17-4. Retrieved from ChemicalBook website.

-

BLD Pharm. (n.d.). 27058-54-4|4-Hydroxy-2-methylpyrimidine-5-carbonitrile. Retrieved from BLD Pharm.

-

ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis. Retrieved from ChemicalBook website.

-

CAS Common Chemistry. (n.d.). 2-Propanol, 1-(2-methoxyphenoxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1). Retrieved from CAS Common Chemistry.

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A.

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from PubMed Central.

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from Chemistry Steps.

-

AiFChem. (n.d.). 27058-54-4 | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. Retrieved from AiFChem.

-

Chemicalbridge. (n.d.). 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. Retrieved from Chemicalbridge.com.

-

PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | CID 69682. Retrieved from PubChem.

-

RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from RSC Publishing.

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from RSC Publishing.

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from PubMed Central.

-

Benchchem. (n.d.). Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide. Retrieved from Benchchem.

-

Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from YouTube.

-

PubChem. (n.d.). Dihydroxy(dioxo)uranium | H2O4U | CID 5465112. Retrieved from PubChem.

-

University of Wisconsin-Platteville. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from uwplatt.edu.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 [smolecule.com]

- 4. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | CAS 27058-54-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 27058-54-4 | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]

- 9. 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carbonitrile | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. lehigh.edu [lehigh.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. japsonline.com [japsonline.com]

- 20. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-hydroxy-2-methylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] Understanding the solubility of this compound is critical for its application in drug discovery and development, influencing bioavailability, formulation, and in vitro assay reliability. This document details the theoretical and practical aspects of solubility determination, offering field-proven insights and detailed experimental protocols for both kinetic and thermodynamic solubility assays. It further explores the key factors influencing the solubility of pyrimidine derivatives, including pH, temperature, and solid-state properties, to provide a holistic understanding for researchers in the field.

Introduction: The Critical Role of Solubility in Drug Discovery

4-Hydroxy-2-methylpyrimidine-5-carbonitrile (Figure 1) is a substituted pyrimidine with potential applications as a scaffold in the development of novel therapeutic agents. The pyrimidine nucleus is a common feature in a wide range of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The successful progression of any new chemical entity through the drug discovery pipeline is fundamentally dependent on its physicochemical properties, with solubility being a paramount parameter.

Poor aqueous solubility can lead to a cascade of challenges, including:

-

Limited Bioavailability: Inadequate dissolution in gastrointestinal fluids can severely restrict a drug's absorption and, consequently, its therapeutic efficacy.[2]

-

Inaccurate In Vitro Assay Results: Compound precipitation in assay media can lead to misleading structure-activity relationship (SAR) data.

-

Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound is often complex and costly.

This guide is designed to provide researchers with the necessary knowledge to thoroughly characterize the solubility of 4-hydroxy-2-methylpyrimidine-5-carbonitrile, enabling informed decisions in lead optimization and preclinical development.

Figure 1: Chemical Structure of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Caption: Molecular structure of 4-hydroxy-2-methylpyrimidine-5-carbonitrile.

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For 4-hydroxy-2-methylpyrimidine-5-carbonitrile, the following factors are key determinants of its solubility.

Molecular Structure and Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The structure of 4-hydroxy-2-methylpyrimidine-5-carbonitrile features both polar and non-polar characteristics:

-

Polar Moieties: The hydroxyl (-OH) group and the nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds with polar solvents like water. The nitrile (-CN) group also contributes to the molecule's polarity.

-

Non-Polar Moieties: The methyl (-CH3) group and the carbon backbone of the pyrimidine ring contribute to its non-polar character.

Based on this structure, it is anticipated that 4-hydroxy-2-methylpyrimidine-5-carbonitrile will exhibit limited solubility in water and greater solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. This is consistent with observations for structurally similar pyrimidine derivatives. For instance, 4-Amino-2-methylpyrimidine-5-carbonitrile is described as slightly soluble in water (6.4 g/L at 25°C) but soluble in DMSO, ethanol, and methanol.[3]

The Influence of pH and pKa

The solubility of ionizable compounds is highly dependent on the pH of the medium. The hydroxyl group on the pyrimidine ring can act as a weak acid, and the nitrogen atoms can act as weak bases. The Henderson-Hasselbalch equation is a critical tool for understanding the relationship between pH, pKa, and the ionization state of a molecule, which in turn affects its solubility.[4][5][6]

For a weak acid:

pH = pKa + log ([A-]/[HA])

For a weak base:

pH = pKa + log ([B]/[BH+])

Where:

-

[A-] is the concentration of the ionized form (conjugate base)

-

[HA] is the concentration of the non-ionized form (acid)

-

[B] is the concentration of the non-ionized form (base)

-

[BH+] is the concentration of the ionized form (conjugate acid)

The ionized form of a compound is generally more water-soluble than the non-ionized form. Therefore, for an acidic compound like 4-hydroxy-2-methylpyrimidine-5-carbonitrile (due to the hydroxyl group), the solubility in aqueous media is expected to increase as the pH rises above its pKa. Conversely, if the pyrimidine nitrogens are protonated at low pH, solubility may also be enhanced. A precise determination of the pKa value(s) for this compound is essential for predicting its solubility behavior across a physiological pH range.

Impact of the Solid State: Crystalline vs. Amorphous Forms

The solid-state properties of a compound can significantly influence its solubility.[7][8]

-

Crystalline Forms: Molecules in a crystal lattice are arranged in a highly ordered, repeating pattern. The strength of this lattice, known as the lattice energy, must be overcome for the compound to dissolve. Different crystal forms of the same compound, known as polymorphs, can have different lattice energies and, consequently, different solubilities.

-

Amorphous Forms: In an amorphous solid, molecules lack a long-range ordered structure. This disordered state generally has a higher energy level than the crystalline state, making it easier for the solvent to break apart the solid structure. As a result, amorphous forms are typically more soluble than their crystalline counterparts.[9]

It is crucial to characterize the solid form of 4-hydroxy-2-methylpyrimidine-5-carbonitrile being used in solubility studies, as variations in crystallinity can lead to inconsistent results.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.[2][10]

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[11][12] It measures the concentration of a compound in solution after it is introduced from a concentrated DMSO stock into an aqueous buffer. This method reflects the solubility of the form that precipitates most readily and is not a measure of true equilibrium.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-hydroxy-2-methylpyrimidine-5-carbonitrile in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay

The thermodynamic, or equilibrium, solubility assay measures the true solubility of a compound at equilibrium.[2][13][14] In this method, an excess of the solid compound is equilibrated with the solvent over an extended period. This is a lower-throughput but more accurate method, crucial for lead optimization and formulation development.

-

Sample Preparation: Add an excess amount of solid 4-hydroxy-2-methylpyrimidine-5-carbonitrile to a vial containing a known volume of the test solvent (e.g., water, phosphate-buffered saline at various pH values, or organic solvents). Ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Prepare a standard curve using known concentrations of 4-hydroxy-2-methylpyrimidine-5-carbonitrile to accurately quantify the solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Profile and Data Interpretation

While experimental data for 4-hydroxy-2-methylpyrimidine-5-carbonitrile is not extensively published, a predicted solubility profile can be constructed based on its structural features and data from similar compounds.

Table 1: Predicted Solubility of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile in Common Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Low | Limited by non-polar methyl group and pyrimidine ring, though polar groups offer some interaction. |

| Phosphate-Buffered Saline (pH 7.4) | ~10.2 | Low to Moderate | Solubility may be slightly enhanced compared to pure water due to potential ionization. |

| Ethanol | 4.3 | Moderate to High | Good balance of polarity to interact with both polar and non-polar moieties. |

| Methanol | 5.1 | Moderate to High | Similar to ethanol, a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, effective at solvating a wide range of organic molecules. |

| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent, likely to be a good solvent for this compound. |

| Dichloromethane | 3.1 | Low to Moderate | A less polar solvent, solubility is expected to be lower than in highly polar organic solvents. |

| Hexane | 0.1 | Very Low | A non-polar solvent, unlikely to effectively solvate the polar functional groups. |

Data Interpretation:

-

Low Aqueous Solubility (<10 µg/mL): This would classify the compound as poorly soluble and may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to improve bioavailability.

-

Moderate Aqueous Solubility (10-60 µg/mL): While better, optimization of physicochemical properties to further enhance solubility would be beneficial.

-

High Aqueous Solubility (>60 µg/mL): This is a desirable profile for an orally administered drug candidate, simplifying formulation and reducing potential absorption issues.[10]

Conclusion and Future Directions

The solubility of 4-hydroxy-2-methylpyrimidine-5-carbonitrile is a critical parameter that will dictate its utility in drug discovery and development. This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. A thorough characterization should include both kinetic and thermodynamic solubility measurements in a range of pharmaceutically relevant solvents and pH conditions. Future work should focus on obtaining precise experimental data for this compound, including its pKa and the influence of different solid forms on its solubility. This knowledge will be invaluable for the rational design of future pyrimidine-based drug candidates with optimized physicochemical properties.

References

- Yalkowsky, S. H., & Patki, V. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Vogt, F. G., & Williams, G. R. (2019). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design, 19(11), 6675-6691.

- Murshed, T. (2014). EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFUROXIME AXETIL. St. John's University, New York.

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

Sources

- 1. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE CAS#: 698-29-3 [m.chemicalbook.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 6. microbenotes.com [microbenotes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

The Pyrimidine-5-Carbonitrile Scaffold: A Journey from Synthesis to Therapeutic Prominence

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrimidine-5-carbonitrile core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the historical evolution of pyrimidine-5-carbonitrile synthesis, from foundational multi-component reactions to modern catalytic methods. It further delves into the discovery of its biological activities, highlighting its emergence as a potent inhibitor of key signaling pathways implicated in cancer and inflammation, such as EGFR and COX-2. Through detailed protocols, mechanistic diagrams, and analysis of structure-activity relationships, this document serves as a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Rise of a Privileged Scaffold

The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] The strategic addition of a carbonitrile (-C≡N) group at the 5-position dramatically alters the molecule's physicochemical properties, creating the pyrimidine-5-carbonitrile scaffold. This group acts as a powerful electron-withdrawing moiety and a potent hydrogen bond acceptor, features that medicinal chemists have expertly exploited to achieve high-affinity and selective interactions with biological targets.[2][3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5][6]

Discovery and Synthetic Evolution

While pyrimidine derivatives were known in the 19th century, the targeted synthesis of functionalized pyrimidines, including the 5-carbonitrile variants, is a more recent endeavor driven by the demands of drug discovery.[1] The history of this scaffold is intrinsically linked to the development of efficient, one-pot multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple, readily available starting materials.[4]

Foundational Synthesis: The Multicomponent Approach

One of the most robust and enduring methods for constructing the pyrimidine-5-carbonitrile core is a three-component reaction involving an aldehyde, an active methylene nitrile (like malononitrile), and a dinucleophile such as urea or thiourea.[7][8] This approach, philosophically similar to the well-known Biginelli reaction, offers high atom economy and allows for the generation of diverse chemical libraries by simply varying the starting components.[4][7]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of urea/thiourea, and subsequent cyclization and aromatization to yield the final pyrimidine product.[8][9]

Caption: Generalized workflow for the multicomponent synthesis of pyrimidine-5-carbonitriles.

Representative Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from a solvent-free synthesis using ammonium chloride as an inexpensive and effective catalyst.[7]

Objective: To synthesize 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile.

Materials:

-

Benzaldehyde (2 mmol)

-

Malononitrile (2 mmol)

-

Urea (3 mmol)

-

Ammonium chloride (NH4Cl) (0.8 mmol)

-

Round bottom flask (100 mL)

-

Oil bath with magnetic stirring

-

Ethyl acetate, n-hexane (for recrystallization)

-

Standard glassware for filtration

Procedure:

-

Reaction Setup: In a 100 mL round bottom flask, combine benzaldehyde, malononitrile, urea, and the NH4Cl catalyst.

-

Heating: Place the flask in a preheated oil bath and heat the mixture to 110 °C with continuous stirring. Causality Note: The solvent-free condition at elevated temperature increases reactant concentration and reactivity, accelerating the reaction rate.[7]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

-

Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into crushed ice. A solid product should precipitate. Causality Note: The product is poorly soluble in cold water, allowing for its separation from the water-soluble catalyst and any unreacted starting materials.

-

Isolation: Filter the crude product using a Büchner funnel and wash thoroughly with cold water.

-

Purification: Recrystallize the solid product from a mixture of ethyl acetate and n-hexane (1:3 ratio) to obtain the pure analytical sample.[7]

Emergence as a Bioactive Scaffold in Drug Discovery

The true value of the pyrimidine-5-carbonitrile scaffold was realized when researchers began exploring its potential as a modulator of key biological pathways, particularly in oncology and inflammation.[2][10] The rigid, planar structure provides an excellent framework for orienting substituents into the binding pockets of enzymes like kinases and cyclooxygenases.

Case Study: Inhibition of EGFR and COX-2 in Cancer Therapy

A significant area of application for pyrimidine-5-carbonitrile derivatives is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two enzymes frequently overexpressed in various cancers.[10][11][12] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like PI3K/AKT, promoting cell proliferation and survival.[13] COX-2 is an enzyme that contributes to inflammation and angiogenesis, creating a favorable microenvironment for tumor growth.[10]

Researchers have designed and synthesized novel pyrimidine-5-carbonitrile derivatives that act as dual inhibitors of EGFR and COX-2, presenting a multi-pronged attack on cancer cells.[10][14] The pyrimidine core often mimics the hinge-binding region of ATP in kinases, while the nitrile group can form crucial hydrogen bonds.[15]

Caption: Inhibition of EGFR and COX-2 pathways by pyrimidine-5-carbonitrile compounds.

Quantitative Data: Biological Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency. Several studies have reported pyrimidine-5-carbonitrile derivatives with potent anticancer activity, often exceeding that of established drugs like Erlotinib.[11][15]

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Compound 10b | EGFR | HepG2 (Liver) | 3.56 | [11] |

| Compound 10b | EGFR | A549 (Lung) | 5.85 | [11] |

| Compound 11b | EGFR (WT) | - | 0.09 | [15][16] |

| Compound 11b | EGFR (T790M) | - | 4.03 | [15][16] |

| Compound 11e | VEGFR-2 | HCT-116 (Colon) | 1.14 | [17] |

| Compound 5d | COX-2 | - | 0.16 | [12] |

| Erlotinib (Ref.) | EGFR | HepG2 (Liver) | 0.87 | [11] |

| Celecoxib (Ref.) | COX-2 | - | 0.17 | [12] |

This table summarizes data from multiple sources to illustrate the potency of the scaffold against various targets.

The data shows that specific pyrimidine-5-carbonitrile derivatives, such as 11b , can exhibit potent inhibition of both wild-type (WT) and mutant forms of EGFR, which is critical for overcoming drug resistance.[15][16] Furthermore, compounds like 11e have been developed as potent inhibitors of other kinases like VEGFR-2, highlighting the scaffold's versatility.[17]

Future Directions and Conclusion

The journey of the pyrimidine-5-carbonitrile scaffold from a synthetically accessible heterocycle to a clinically relevant pharmacophore is a testament to the power of medicinal chemistry. Its history is rooted in the efficiency of multicomponent reactions, which continue to be a mainstay for generating chemical diversity.[4][18] Current research continues to expand its therapeutic potential, with new derivatives being investigated as dual PI3K/mTOR inhibitors, antivirals, and anti-inflammatory agents.[6][19]

References

-

Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles. ACS Combinatorial Science. [Link]

-

Synthesis of pyrimidine 5‐carbonitrile derivatives. ResearchGate. [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

-

Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. [Link]

-

2-Aminopyrimidine-5-carbonitrile. ChemBK. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]

-

One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. ResearchGate. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]

-

Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction. Taylor & Francis Online. [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central. [Link]

-

Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PubMed Central. [Link]

-

A Sustainable Multicomponent Pyrimidine Synthesis. ACS Figshare. [Link]

-

Synthesis of pyrimidine-5-carbonitriles 1a–d. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing. [Link]

-

Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan Science and Technology Bulletin. [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH). [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pyrimidine. Wikipedia. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

The possible mechanism for the synthesis of pyrimidine-5-carbonitrile in the presence of bone char-nPrN-SO3H as catalyst. ResearchGate. [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]